Structural Novelty and Physicochemical Profile vs. Other Lead mGluR2 NAM Scaffolds
Quinoline derivative 5 presents a unique chemical topology among published mGluR2 NAMs. Compared to the widely studied phenyl-pyrazine or benzodiazepine-based NAM scaffolds, it features a 2-carboxamide-quinoline core substituted with a 4-(trifluoromethyl)morpholine and a 2-methylthiazole ring . Its calculated logP of 3.5 and molecular weight of 436.46 Da differentiate it from other leading mGluR2 NAM clinical candidates, such as Decoglurant (RO4995819, MW: 365.4 Da, logP: 1.7) . This specific lipophilicity window may offer a differentiated brain penetration and non-specific binding profile, a critical factor for CNS drug candidate selection.
| Evidence Dimension | Molecular Property (Molecular Weight / Calculated logP) |
|---|---|
| Target Compound Data | MW: 436.46 Da; cLogP: 3.5 |
| Comparator Or Baseline | Decoglurant (RO4995819): MW: 365.4 Da; cLogP: 1.7 |
| Quantified Difference | MW difference: +71.06 Da; cLogP difference: +1.8 units |
| Conditions | In silico calculated physicochemical properties (MolBIC/IDRBLab and published data for comparators) |
Why This Matters
For CNS-targeted procurement, a higher logP value indicates increased lipophilicity, which can significantly influence blood-brain barrier penetration and target engagement, differentiating it from less lipophilic alternatives.
- [1] MolBIC Bioinformatics Centre. Compound Information Card for CP0556048 (Quinoline derivative 5). IDRBLab Database. Accessed May 2026. View Source
- [2] Woltering, T. J. et al. Discovery of RO4995819 (RG-5840), a selective mGlu2 receptor negative allosteric modulator with a novel chemotype. Journal of Medicinal Chemistry, 2013, 56(20), 8007-8022. View Source
